molecular formula C10H12N6O B12457761 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxamide

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12457761
M. Wt: 232.24 g/mol
InChI Key: WKBLLVPNIOJPOY-UHFFFAOYSA-N
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Description

5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and carboxamide groups makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This reaction proceeds under solvent-free conditions, making it an environmentally friendly approach. The resulting 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole intermediates can be further converted to their corresponding carboxamide derivatives through reactions with acetic anhydride or trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of solvent-free conditions and readily available starting materials makes the process cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazole and pyrimidine compounds .

Scientific Research Applications

5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. For example, the compound can act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxamide groups allows for diverse chemical modifications, making it a valuable scaffold for drug design and synthesis .

Properties

Molecular Formula

C10H12N6O

Molecular Weight

232.24 g/mol

IUPAC Name

5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H12N6O/c1-5-3-6(2)15-10(14-5)16-8(11)7(4-13-16)9(12)17/h3-4H,11H2,1-2H3,(H2,12,17)

InChI Key

WKBLLVPNIOJPOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)N)N)C

Origin of Product

United States

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